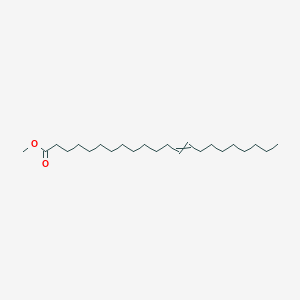![molecular formula C20H20Cl2N4O6 B12450394 N'~1~,N'~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide](/img/structure/B12450394.png)
N'~1~,N'~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE is a complex organic compound characterized by the presence of chlorophenoxy groups and hydrazide functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-chlorophenoxyacetic acid and its derivatives. The key steps include:
Preparation of 4-chlorophenoxyacetic acid: This can be synthesized by reacting 4-chlorophenol with chloroacetic acid in the presence of a base.
Formation of 4-chlorophenoxyacetyl chloride: This intermediate is obtained by reacting 4-chlorophenoxyacetic acid with thionyl chloride or oxalyl chloride.
Synthesis of the final compound: The final step involves the reaction of 4-chlorophenoxyacetyl chloride with hydrazine derivatives under controlled conditions to form N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chlorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE involves its interaction with specific molecular targets. The chlorophenoxy groups may interact with enzymes or receptors, leading to modulation of biological pathways. The hydrazide functionalities can form covalent bonds with target proteins, altering their function and activity .
類似化合物との比較
Similar Compounds
4-Chlorophenoxyacetic acid: A simpler compound with similar chlorophenoxy groups, used as a synthetic pesticide.
4-Chlorophenoxyacetyl chloride: An intermediate in the synthesis of the target compound.
Uniqueness
N’-[2-(4-CHLOROPHENOXY)ACETYL]-4-[2-(4-CHLOROPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE is unique due to its dual chlorophenoxy and hydrazide functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C20H20Cl2N4O6 |
|---|---|
分子量 |
483.3 g/mol |
IUPAC名 |
1-N',4-N'-bis[2-(4-chlorophenoxy)acetyl]butanedihydrazide |
InChI |
InChI=1S/C20H20Cl2N4O6/c21-13-1-5-15(6-2-13)31-11-19(29)25-23-17(27)9-10-18(28)24-26-20(30)12-32-16-7-3-14(22)4-8-16/h1-8H,9-12H2,(H,23,27)(H,24,28)(H,25,29)(H,26,30) |
InChIキー |
UFBQMUWKYJTZSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCC(=O)NNC(=O)CCC(=O)NNC(=O)COC2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


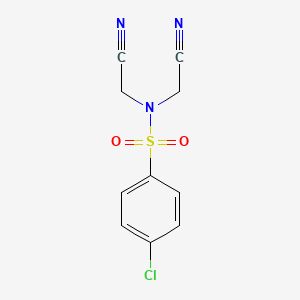


![N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12450328.png)
![1-amino-5-ethyl-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12450332.png)
![1-[4-(benzyloxy)benzyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B12450342.png)
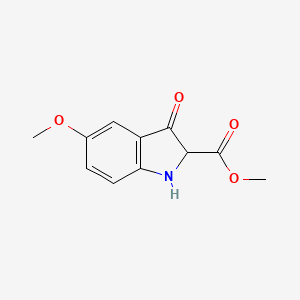
![(2Z)-3-(4-chlorobenzyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12450362.png)
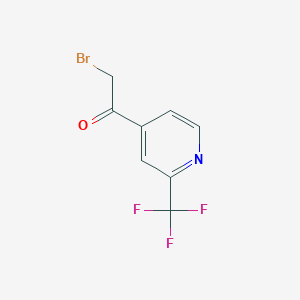
![2-amino-6-benzyl-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12450373.png)
![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline](/img/structure/B12450384.png)
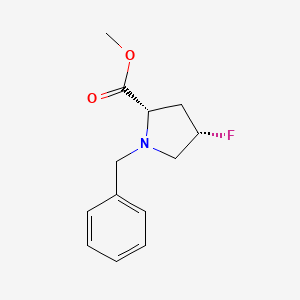
![1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B12450390.png)
